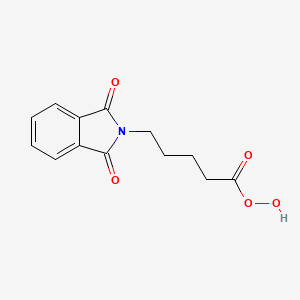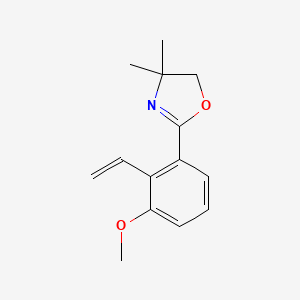
Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring fused with a phenyl group substituted with an ethenyl and a methoxy group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethenyl-3-methoxybenzaldehyde with 4,4-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired oxazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.
Substitution: The ethenyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated heterocyclic compounds.
Aplicaciones Científicas De Investigación
Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole, 2-(2-ethenylphenyl)-4,5-dihydro-4,4-dimethyl-: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Oxazole, 2-(3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl-: Lacks the ethenyl group, affecting its reactivity and applications.
Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-5H-1,3-oxazole: Has a different oxidation state, leading to distinct chemical behavior.
Uniqueness
Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- is unique due to the presence of both ethenyl and methoxy groups, which impart specific reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
143123-58-4 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-(2-ethenyl-3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C14H17NO2/c1-5-10-11(7-6-8-12(10)16-4)13-15-14(2,3)9-17-13/h5-8H,1,9H2,2-4H3 |
Clave InChI |
WXYFNWVUDKQOSS-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=C(C(=CC=C2)OC)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
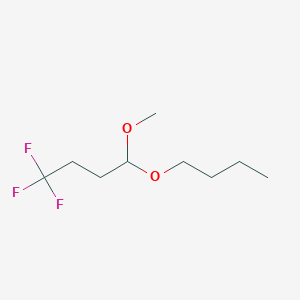

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)

![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
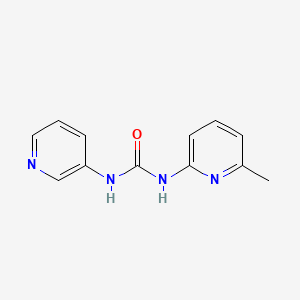
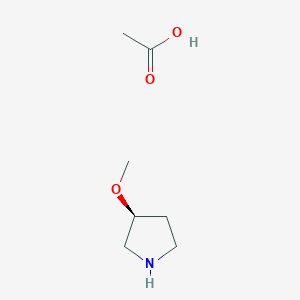
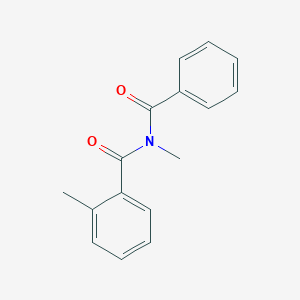
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
